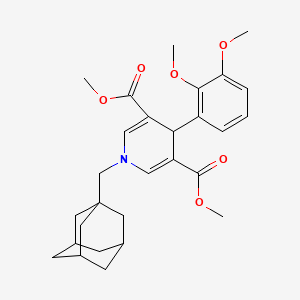![molecular formula C26H22N2O4S B6005367 4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B6005367.png)
4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide, also known as MPSPB, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in various fields of science, including pharmacology, biochemistry, and physiology. In
Mecanismo De Acción
4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide works by inhibiting the activity of protein kinases, which are enzymes involved in cell signaling pathways. This inhibition leads to a decrease in cell proliferation and an increase in cell death, making it a potential anti-cancer agent. This compound has also been shown to affect blood pressure regulation by inhibiting the activity of angiotensin II, a hormone that constricts blood vessels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of protein kinases, leading to a decrease in cell proliferation and an increase in cell death. In vivo studies have shown that it affects blood pressure regulation by inhibiting the activity of angiotensin II, leading to vasodilation and a decrease in blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize, making it readily available for research purposes. It has also been shown to have potent anti-cancer activity, making it a potential candidate for further drug development. However, there are also limitations to using this compound in lab experiments. It has been shown to have low solubility in water, making it difficult to administer in vivo. It also has limited bioavailability, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on 4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide. One potential direction is to study its effects on other types of cancer cells, as most studies have focused on its effects on breast cancer cells. Another direction is to investigate its potential as a treatment for hypertension, as it has been shown to affect blood pressure regulation. Additionally, further studies could explore ways to increase its solubility and bioavailability, making it more effective in vivo.
Métodos De Síntesis
4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide can be synthesized through a process that involves several chemical reactions. The first step involves the synthesis of 4-phenoxybenzaldehyde, followed by the synthesis of 4-[methyl(phenylsulfonyl)amino]benzoic acid. The final step involves the coupling of 4-phenoxybenzaldehyde and 4-[methyl(phenylsulfonyl)amino]benzoic acid to form this compound.
Aplicaciones Científicas De Investigación
4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide has shown potential applications in various fields of science. In pharmacology, it has been studied for its potential as an anti-cancer agent. In biochemistry, it has been studied for its effects on protein kinase activity. In physiology, it has been studied for its effects on blood pressure regulation.
Propiedades
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(4-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4S/c1-28(33(30,31)25-10-6-3-7-11-25)22-16-12-20(13-17-22)26(29)27-21-14-18-24(19-15-21)32-23-8-4-2-5-9-23/h2-19H,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJQHGNHOXSKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B6005284.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6005300.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-{[(3-isoxazolylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6005304.png)
![2-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6005309.png)
![1-[4-(phenylthio)butyl]piperazine oxalate](/img/structure/B6005311.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride](/img/structure/B6005319.png)
![4-{[5-hydroxy-1-(4-iodophenyl)-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6005322.png)
![2-{1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperidinyl}acetamide](/img/structure/B6005341.png)

![methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate](/img/structure/B6005347.png)
![6-{1-[(2-oxo-1-oxaspiro[4.4]non-4-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6005353.png)
![2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B6005363.png)
![N-[2-hydroxy-2-(3-pyridinyl)ethyl]-3,5-dimethyl-2-furamide trifluoroacetate (salt)](/img/structure/B6005364.png)
![5-(2-chloro-3-hydroxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6005370.png)